molecular formula C22H28N2O4S B15153644 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methylbenzyl)benzenesulfonamide

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methylbenzyl)benzenesulfonamide

Cat. No.: B15153644
M. Wt: 416.5 g/mol
InChI Key: GOOATQARAQIFSF-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methylbenzyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a methoxy group, and a benzenesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methylbenzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the azepane ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The methoxy group and the benzenesulfonamide moiety are then introduced through subsequent reactions, often involving nucleophilic substitution and sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It may find applications in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(2-methylbenzyl)benzenesulfonamide include other benzenesulfonamide derivatives, azepane-containing molecules, and methoxy-substituted aromatic compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-4-methoxy-N-[(2-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C22H28N2O4S/c1-17-9-5-6-10-18(17)16-23-29(26,27)19-11-12-21(28-2)20(15-19)22(25)24-13-7-3-4-8-14-24/h5-6,9-12,15,23H,3-4,7-8,13-14,16H2,1-2H3

InChI Key

GOOATQARAQIFSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3

Origin of Product

United States

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